Sodium molybdate

Beschreibung

Historical Context of Molybdenum and Molybdate (B1676688) Research

The journey of molybdenum research began in the late 18th century. For a long time, the mineral molybdenite (molybdenum disulfide) was mistaken for lead or graphite. dataintelo.com In 1778, the Swedish chemist Carl Wilhelm Scheele demonstrated that molybdenite was a sulfide (B99878) compound of a previously unidentified element. markwideresearch.com Following Scheele's suggestion, Peter Jacob Hjelm, another Swedish chemist, successfully isolated the metal in 1781 by reducing molybdic acid with carbon and named it molybdenum. dataintelo.commarkwideresearch.com

For much of the 19th century, molybdenum remained largely a laboratory curiosity. markwideresearch.com However, by the late 19th and early 20th centuries, its industrial significance began to emerge, particularly as an alloying element in steel production. markwideresearch.com The demand for strong, corrosion-resistant steel, especially during World War I, spurred the development of molybdenum extraction and production technologies. markwideresearch.com

The synthesis of sodium molybdate itself can be achieved through several methods, with a common laboratory and industrial process involving the dissolution of molybdenum trioxide in sodium hydroxide (B78521), followed by crystallization. rsc.orgmeghachem.org The dihydrate form, Na₂MoO₄·2H₂O, is frequently encountered. meghachem.org

Significance of this compound in Scientific Disciplines

This compound's versatility has made it a compound of interest in numerous scientific and engineering fields. Its utility stems from the properties of the molybdate anion and its role as a soluble source of molybdenum.

In materials science, this compound is a key component in the creation of corrosion-resistant coatings and high-strength alloys. noahchemicals.com It functions as an effective anodic corrosion inhibitor, forming a passive film on metal surfaces that protects against degradation. markwideresearch.com This property is particularly valuable in industrial water treatment systems and for protecting steel and other metals from rust. noahchemicals.comfuturemarketinsights.com

Research in this area has also explored the use of this compound in the electrodeposition of ternary alloys, such as Zn-Ni-Mo, to create coatings with enhanced hardness and corrosion resistance. noahchemicals.com Furthermore, it is used in the manufacturing of pigments and as a brightening agent in zinc plating. rsc.org

This compound serves as a crucial precursor for the synthesis of various molybdenum-based catalysts. markwideresearch.comnoahchemicals.com These catalysts are pivotal in numerous industrial chemical processes, including hydrodesulfurization for removing sulfur from fossil fuels and in oxidation reactions. markwideresearch.comacs.org For instance, molybdenum catalysts are essential for producing formaldehyde (B43269) from methanol (B129727). marketresearchfuture.com

The compound's catalytic activity is also being investigated for more sustainable processes. Research has demonstrated its potential as a heterogeneous catalyst for the methanolysis of soybean oil to produce biodiesel, offering a pathway that requires lower temperatures and pressures compared to some traditional methods. molybdenum.com.cn

Molybdenum is an essential trace element for most living organisms, and this compound serves as a soluble source for this element in biological research. It is a critical component of the molybdenum cofactor (Moco), which is necessary for the function of a variety of enzymes. futuremarketinsights.com These molybdoenzymes are involved in vital metabolic processes, such as nitrate (B79036) reduction in plants and sulfite (B76179) oxidation in animals. dataintelo.com

In biochemical studies, this compound is utilized to investigate enzyme kinetics and mechanisms. It can act as an inhibitor for certain enzymes, providing insights into their active sites and regulatory pathways. dataintelo.com Its use in stabilizing proteins and in colorimetric assays for detecting phosphate (B84403) and silicate (B1173343) ions further highlights its importance in the laboratory. dataintelo.com

This compound plays a dual role in environmental science. On one hand, it is used in water treatment as a less toxic alternative to some traditional corrosion inhibitors. dataintelo.com Its application in cooling water systems helps to prevent corrosion without the environmental concerns associated with chromates. meghachem.org

On the other hand, research has explored the use of microorganisms to reduce molybdate to "molybdenum blue," a less soluble and potentially less bioavailable form of the element. This process is being investigated as a potential bioremediation strategy for molybdenum-contaminated environments. nih.gov Studies have shown that certain bacteria can tolerate and transform high concentrations of this compound, suggesting a future for microbial-based remediation technologies. nih.gov

Academic Research Gaps and Future Directions in this compound Studies

Despite extensive research, several areas concerning this compound warrant further investigation. A significant focus for future research lies in enhancing the sustainability and efficiency of its production and application.

Key Research Gaps and Future Directions:

Advanced Catalysts: There is a continuous drive to develop more efficient and selective catalysts from this compound precursors for green chemistry applications, such as biofuel production and biomass conversion. markwideresearch.comnoahchemicals.com

Nanomaterials: The synthesis of molybdenum-based nanomaterials using this compound as a precursor is a burgeoning field. These nanomaterials have potential applications in advanced catalysis, energy storage (e.g., in supercapacitors and sodium-ion batteries), and electronics. rsc.orgmarketresearchfuture.com

Enhanced Corrosion Inhibition: While effective, research is ongoing to optimize the performance of molybdate-based corrosion inhibitors, potentially through synergistic combinations with other compounds to reduce the required concentrations and improve protection in a wider range of conditions. molybdenum.com.cn

Bioremediation Mechanisms: A deeper understanding of the microbial pathways for molybdate reduction is needed to develop robust and scalable bioremediation technologies for molybdenum-contaminated sites. nih.gov

Sustainable Agriculture: Further research into the precise application of this compound in agriculture can help optimize crop yields while minimizing potential environmental impacts. futuremarketinsights.com This includes developing slow-release formulations and understanding its long-term effects on soil ecosystems.

Energy Storage: The potential of this compound and its derivatives in next-generation energy storage systems, such as sodium-ion batteries, is an active area of research. researchgate.netelsevierpure.com Exploring its role in electrode materials and electrolytes could lead to more sustainable and cost-effective battery technologies. rsc.orgnih.gov

The following table provides a summary of the key research findings discussed:

| Scientific Discipline | Key Research Findings and Applications of this compound |

| Materials Science and Engineering | - Acts as an effective anodic corrosion inhibitor for steel and other metals. markwideresearch.comnoahchemicals.com - Used in the electrodeposition of corrosion-resistant ternary alloys (e.g., Zn-Ni-Mo). noahchemicals.com - Employed in the manufacturing of pigments and as a zinc plating brightener. rsc.org |

| Catalysis and Reaction Engineering | - Serves as a precursor for industrial catalysts used in hydrodesulfurization and oxidation reactions. markwideresearch.comnoahchemicals.comacs.org - Investigated as a heterogeneous catalyst for biodiesel production from vegetable oils. molybdenum.com.cn |

| Biological and Biochemical Systems | - Provides a soluble source of the essential trace element molybdenum for the synthesis of the molybdenum cofactor (Moco). futuremarketinsights.com - Utilized in enzyme inhibition studies and for protein stabilization. dataintelo.com - Used in colorimetric assays for phosphate and silicate detection. dataintelo.com |

| Environmental Science and Remediation | - Employed as a less toxic corrosion inhibitor in water treatment systems. dataintelo.com - Subject of research for bioremediation of molybdenum contamination through microbial reduction to "molybdenum blue". nih.gov |

Eigenschaften

IUPAC Name |

disodium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXNOYZHKPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

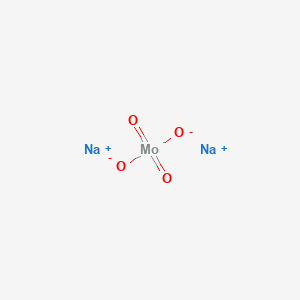

[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2MoO4, MoNa2O4 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 100 °C: 84 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.78 g/cm³ | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7631-95-0, 13466-16-5 | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium molybdate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

687 °C | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Advanced Preparation Methodologies

Conventional and Industrial Synthesis Routes of Sodium Molybdate (B1676688)

The traditional methods for producing sodium molybdate are well-established, primarily relying on the chemical conversion of molybdenum-containing precursors.

The earliest synthesis of this compound was achieved through hydration. atamanchemicals.comatamankimya.com This method, in its basic form, involves the evaporation of an aqueous solution of molybdenum trioxide, which leaves behind this compound dihydrate. bisley.biz This foundational technique underscores the compound's stability in hydrated forms.

A more convenient and widely used industrial synthesis involves dissolving molybdenum trioxide (MoO₃) in a sodium hydroxide (B78521) (NaOH) solution. atamanchemicals.comatamankimya.comsinobiochemistry.commeghachem.org The reaction is typically conducted at a temperature range of 50–70°C. atamanchemicals.comatamankimya.comsinobiochemistry.comkimyaborsasi.com.tr After the dissolution is complete, the resulting solution is filtered and then crystallized to yield this compound dihydrate (Na₂MoO₄·2H₂O). atamanchemicals.comatamankimya.comsinobiochemistry.com

The chemical equation for this reaction is: MoO₃ + 2NaOH + H₂O → Na₂MoO₄·2H₂O atamankimya.commolybdenum.com.cnwikipedia.org

To obtain the anhydrous form of this compound, the dihydrate product is heated to a temperature of 100°C or higher to drive off the water of crystallization. atamanchemicals.comatamankimya.comwikipedia.orgatamanchemicals.com The crystallization temperature can influence the type of hydrate (B1144303) formed; the dihydrate crystallizes above 10°C, while the decahydrate (B1171855) form is produced if crystallization occurs below 10°C. wikipedia.orgatamanchemicals.com

Table 1: Process Parameters for Molybdenum Trioxide Dissolution

| Parameter | Value/Condition | Outcome | Source |

|---|---|---|---|

| Reactants | Molybdenum Trioxide (MoO₃), Sodium Hydroxide (NaOH) | This compound Dihydrate | atamanchemicals.comatamankimya.comsinobiochemistry.com |

| Temperature | 50–70 °C | Dissolution of MoO₃ | atamanchemicals.comatamankimya.comsinobiochemistry.com |

| Post-Reaction | Filtration, Crystallization | Solid Na₂MoO₄·2H₂O | atamanchemicals.comatamankimya.comsinobiochemistry.com |

This compound can also be synthesized from ammonium (B1175870) molybdate. One method involves a double decomposition reaction where ammonium molybdate is mixed with sodium hydroxide. bloomtechz.com This reaction produces this compound, ammonia (B1221849), and water. bloomtechz.com Similarly, sodium carbonate can be reacted with an ammonium molybdate solution to yield this compound, ammonia, and carbon dioxide. bloomtechz.com

A different approach uses sodium nitrite (B80452) as the sodium source. In this method, a sodium nitrite solution is added dropwise to an ammonium molybdate solution at room temperature. google.compatsnap.com This immediately forms a white precipitate of this compound, which can be filtered and dried. google.compatsnap.com This process is noted for its mild reaction conditions and the uniformity of the resulting product particles. google.com

On an industrial scale, the production of this compound often begins with molybdenum concentrate (molybdenite, MoS₂). molybdenum.com.cnustb.edu.cn This raw material is first converted to technical grade molybdenum oxide through a roasting process. molybdenum.com.cnimoa.info The molybdenite concentrate is heated in a multi-level hearth furnace at temperatures between 500 and 650°C in the presence of air. imoa.info This converts the molybdenum sulfide (B99878) into molybdenum trioxide (MoO₃). molybdenum.com.cnimoa.infomolybdenum.com.cn

The primary chemical reaction during roasting is: 2MoS₂ + 7O₂ → 2MoO₃ + 4SO₂ molybdenum.com.cnmolybdenum.com.cn

The resulting crude molybdenum trioxide is then leached with an alkaline solution, such as sodium hydroxide or sodium carbonate, to produce a this compound solution. molybdenum.com.cnustb.edu.cnmolybdenum.com.cngoogle.com Following leaching, the solution undergoes filtration, concentration, cooling, and crystallization to obtain the final this compound product. molybdenum.com.cnmolybdenum.com.cn

Novel and Green Synthesis Approaches

In an effort to develop more efficient and environmentally friendly processes, new methods for synthesizing this compound are being explored.

A novel approach utilizes microwave energy for the oxidation roasting of molybdenum concentrate, followed by alkali leaching to produce this compound. ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn This method is presented as a green and efficient alternative to traditional processes, offering advantages such as a shorter process flow and reduced energy consumption. ustb.edu.cnustb.edu.cnhep.com.cn

In this process, the molybdenum concentrate (MoS₂) is roasted in a microwave field, which converts it to molybdenum trioxide (MoO₃). ustb.edu.cnustb.edu.cnresearchgate.net Research has identified optimal conditions for this stage to maximize the conversion. ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn The resulting molybdenum calcine is then leached with a sodium hydroxide solution to form this compound. ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn Studies have shown that this microwave-assisted process can achieve a this compound leaching rate of 96.24% and a final product with a purity of 94.08% after the removal of impurities. ustb.edu.cnresearchgate.nethep.com.cnku.ac.ae

Table 2: Research Findings for Microwave-Enhanced Synthesis

| Stage | Parameter | Optimal Condition | Result/Finding | Source |

|---|---|---|---|---|

| Microwave Roasting | Roasting Temperature | 700°C | Complete conversion of MoS₂ to MoO₃ | ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn |

| Holding Time | 110 min | Complete conversion of MoS₂ to MoO₃ | ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn | |

| Power-to-Mass Ratio | 110 W/g | Complete conversion of MoS₂ to MoO₃ | ustb.edu.cnresearchgate.nethep.com.cn | |

| Alkali Leaching | NaOH Concentration | 2.5 mol/L | Maximized leaching rate | ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn |

| Liquid-to-Solid Ratio | 2 mL/g | Maximized leaching rate | ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn | |

| Leaching Temperature | 60°C | Reached maximum leaching rate of 96.24% | ustb.edu.cnustb.edu.cnresearchgate.nethep.com.cn |

Drowning-Out Crystallization Techniques

Drowning-out crystallization is an advanced separation technique that has been successfully applied to the synthesis of this compound. This method presents a more energy and water-efficient alternative to traditional evaporative crystallization. In this process, an antisolvent is added to a solution to reduce the solubility of the solute, thereby inducing crystallization.

A key study investigated the use of ethanol (B145695) as an antisolvent in aqueous solutions of this compound at room temperature. The research demonstrated that the addition of ethanol effectively promotes the crystallization of this compound dihydrate (Na₂MoO₄·2H₂O). The process can be controlled through one or two stages of ethanol addition to manage the supersaturation of the solution.

Key findings from this research include:

Crystallization of this compound dihydrate was achieved within 20 to 40 minutes.

The addition of 25 to 50 volume percent of ethanol was sufficient to induce crystallization.

This method resulted in well-crystalline particles.

Compared to conventional evaporative crystallization, the drowning-out technique with ethanol can reduce operating costs by approximately 32%. researchgate.net

The ethanol used in the process can be recovered through distillation and recycled, further enhancing the economic and environmental viability of this method. researchgate.netresearchgate.net

| Parameter | Value | Reference |

| Antisolvent | Ethanol | researchgate.netresearchgate.net |

| Ethanol Concentration | 25 - 50 vol% | researchgate.netresearchgate.net |

| Crystallization Time | 20 - 40 minutes | researchgate.netresearchgate.net |

| Product Form | This compound Dihydrate | researchgate.net |

| Estimated Operating Cost Reduction | ~32% | researchgate.net |

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles has been explored through various methods, leveraging different precursors and reaction conditions to control particle size and morphology.

One notable method involves the use of Shewanella algae in a process of bacterial mineral excretion to create this compound microcapsules containing nanoparticles. By controlling the concentration of the this compound solution fed to the bacteria, nanoparticles with different length-to-diameter ratios (10:1, 3:1, and 1:1) were achieved. nih.gov

Another approach details the synthesis of this compound nanoparticles with an average dimension of 26 nm. This was achieved by reacting molybdenum disulfide (MoS₂) and sodium hydroxide (NaOH) as precursors, followed by a thermal treatment at 200°C for 20 hours. An intermediate treatment time of 8 hours resulted in nanoparticles with a mixed composition of MoS₂–Na₂MoO₄. researchgate.net

In a different study, zinc molybdate nanoparticles were synthesized via a green method using Moringa oleifera leaf extract. While the final product is not pure this compound, the synthesis involves this compound dihydrate as a precursor. nih.gov Similarly, molybdenum disulfide nanoparticles have been prepared hydrothermally using this compound and thioacetamide (B46855) as precursors. researchgate.netrsc.org

Thermodynamic and Kinetic Studies of Synthesis Processes

The thermodynamic and kinetic aspects of this compound synthesis are crucial for process optimization, influencing both yield and crystal quality.

A systematic study on the evaporation crystallization of this compound provides significant insights. The solubility of this compound dihydrate in pure water was determined to increase with temperature in the range of 20-80°C, although the change is not substantial. globethesis.com The study also established the phase diagram for the ternary water-salt system of this compound and sodium carbonate, revealing that sodium carbonate has a significant salting-out effect on this compound. globethesis.com

Kinetic studies, employing the Mixed Suspension, Mixed Product Removal (MSMPR) model, have been used to analyze the nucleation and growth rates during crystallization. These studies indicate that to obtain larger this compound crystals, it is beneficial to reduce supersaturation, maintain a low crystal density, and increase the crystal retention time. globethesis.com

Thermodynamic analysis has also been applied to the preparation of this compound from molybdenum concentrate. This research confirmed the feasibility of the oxidation roasting of molybdenum concentrate as a preliminary step. researchgate.netustb.edu.cnustb.edu.cn Furthermore, the heats of formation for this compound have been a subject of study, providing fundamental thermodynamic data for synthesis processes. acs.org

Purity and Structural Characterization of Synthesized this compound

Influence of Synthesis Parameters on Purity

The purity of the final this compound product is highly dependent on the synthesis parameters. Research on the preparation of this compound from molybdenum concentrate by microwave roasting followed by alkali leaching has identified several key factors influencing purity.

The leaching process, in particular, offers several parameters that can be tuned to optimize the purity of the resulting this compound. The concentration of the sodium hydroxide (NaOH) solution, the liquid-to-solid ratio, the leaching temperature, and the pH of the final solution all play critical roles. ustb.edu.cnustb.edu.cn

One study determined the optimal conditions for leaching molybdenum calcine to be:

A sodium hydroxide concentration of 2.5 mol/L.

A liquid-to-solid ratio of 2 mL/g.

A leaching temperature of 60°C.

A final solution pH of 8.

Under these conditions, a leaching rate of 96.24% was achieved, with the final this compound content reaching 94.08% after the removal of impurities. ustb.edu.cn Adjusting the pH is a crucial step for impurity removal, as it can be used to precipitate iron and aluminum impurities. ustb.edu.cnustb.edu.cn It was observed that increasing the solution's alkalinity beyond a certain point was not conducive to the purification of Na₂MoO₄·2H₂O, possibly due to the enhanced leaching of other metal impurities. ustb.edu.cn

Spectroscopic Characterization Techniques (e.g., IR, Raman, UV-Vis, X-ray Diffraction)

A suite of spectroscopic techniques is employed to characterize the structure and purity of synthesized this compound.

X-ray Diffraction (XRD) is fundamental in confirming the crystalline structure of this compound. At room temperature, this compound crystallizes in a spinel-type structure with the Fd-3m space group. researchgate.net XRD analysis is used to verify the successful synthesis of Na₂MoO₄·2H₂O and to identify the presence of any crystalline impurities. globethesis.comustb.edu.cn For instance, XRD patterns can distinguish between hexagonal and orthorhombic phases of sodium molybdenum oxides. kangwon.ac.kr

Raman Spectroscopy is a powerful tool for probing the vibrational modes of the molybdate ion. The Raman spectrum of this compound provides information about the molybdenum-oxygen bonds and can be used to differentiate between various molybdate structures. researchgate.netkangwon.ac.kr For example, shifts in the terminal (O=Mo) and bridging (Mo-O-Mo) modes can indicate structural changes. kangwon.ac.kr Two-dimensional Raman correlation analysis has been used to study the structural differences between sodium molybdates prepared under different conditions. kangwon.ac.kr

Infrared (IR) Spectroscopy complements Raman spectroscopy by providing information on the vibrational modes of the molecule. FTIR analysis has been used to characterize the final product in the synthesis of this compound from molybdenum concentrate. ustb.edu.cnustb.edu.cn

UV-Vis Spectroscopy is utilized to study the electronic transitions within the molybdate species. The UV spectrum of a this compound solution typically shows a peak around 207-208 nm. imoa.info The shape and position of the absorption bands can indicate the coordination environment of the molybdenum atom, distinguishing between tetrahedral molybdate ([MoO₄]²⁻) and octahedral polymolybdates. imoa.infoacs.org

| Technique | Application in this compound Characterization | Reference |

| X-ray Diffraction (XRD) | Confirms crystalline phase (spinel structure, Fd-3m) and identifies crystalline impurities. | globethesis.comustb.edu.cnresearchgate.netkangwon.ac.kr |

| Raman Spectroscopy | Probes vibrational modes of Mo-O bonds, distinguishes between different molybdate structures. | researchgate.netkangwon.ac.kr |

| Infrared (IR) Spectroscopy | Provides complementary information on molecular vibrational modes. | ustb.edu.cnustb.edu.cn |

| UV-Vis Spectroscopy | Studies electronic transitions, distinguishes between tetrahedral and octahedral Mo coordination. | imoa.infoacs.org |

Chemical Reactivity and Reaction Mechanisms

Solution Chemistry of Molybdate (B1676688) Ions

When sodium molybdate dissolves in water, it releases the molybdate ion (MoO₄²⁻), which then undergoes a series of equilibrium reactions that are highly dependent on the solution's conditions.

Speciation of Molybdate in Aqueous Environments (MoO₄²⁻, Protonated Forms)

The speciation of molybdenum(VI) in aqueous solutions is complex, involving equilibria between various monomeric and polymeric forms. imoa.info In alkaline or neutral solutions, the predominant species is the simple, tetrahedral monomeric molybdate ion, [MoO₄]²⁻. imoa.infoimoa.info As the pH of the solution is lowered, the molybdate ion becomes protonated and begins to polymerize. imoa.info

At low molybdenum concentrations (e.g., below 10 mg Mo/L), the [MoO₄]²⁻ ion remains the sole species above a pH of approximately 5.5. imoa.info However, at higher concentrations, condensation reactions occur. imoa.info This polymerization leads to the formation of isopolymolybdates, which are larger anionic clusters. The specific polymeric species formed depends on both the pH and the total molybdenum concentration in the solution. imoa.inforesearchgate.net

Key polymeric species include:

Heptamolybdate ([Mo₇O₂₄]⁶⁻): This ion typically forms at molybdenum concentrations above 10⁻³ mol/L in the pH range of 5 to 6. imoa.info

Octamolybdate ([Mo₈O₂₆]⁴⁻): This species becomes dominant in the pH range of 3 to 5. imoa.info

These polymeric ions are constructed from linked MoO₆ octahedra. imoa.info In strongly acidic solutions (below pH 2), further protonation can occur, and at very low pH (around 0.9), molybdenum trioxide (MoO₃) may precipitate. imoa.inforesearchgate.net

pH and Redox Potential Effects on Molybdate Speciation

The speciation of molybdate is profoundly influenced by the pH and the redox potential of the environment.

pH Effects: As established, pH is a primary driver of molybdate polymerization. In alkaline conditions (pH 7-12), the simple [MoO₄]²⁻ ion is the dominant species. electrochemsci.org As the solution becomes more acidic, protonation and condensation reactions lead to the formation of polyoxomolybdates. researchgate.netelectrochemsci.org For instance, in the pH range of 3-5, protonated forms of heptamolybdate ([Mo₇O₂₄]⁶⁻) are present, while below pH 2, octamolybdate ([Mo₈O₂₆]⁴⁻) species can form. electrochemsci.org At very acidic pH values (0-1), the cationic species molybdenyl ([MoO₂]²⁺) can become the predominant form. imoa.inforesearchgate.net

| pH Range | Dominant Species | Chemical Formula |

|---|---|---|

| > 6 | Molybdate | [MoO₄]²⁻ |

| 5 - 6 | Heptamolybdate | [Mo₇O₂₄]⁶⁻ |

| 3 - 5 | Octamolybdate | [Mo₈O₂₆]⁴⁻ |

| < 2 | Octamolybdate / Molybdenyl | [Mo₈O₂₆]⁴⁻ / [MoO₂]²⁺ |

Redox Potential Effects: Molybdenum can exist in various oxidation states, from +2 to +6. nih.gov In oxygenated waters, the most stable and abundant form is the oxidized Mo(VI) as the molybdate ion (MoO₄²⁻). nih.govresearchgate.net However, under reducing (anoxic or euxinic) conditions, molybdenum can be reduced to lower oxidation states. nih.gov

In moderately reducing environments, Mo(V) species such as MoO₂⁺ can coexist with Mo(VI). nih.gov The presence of sulfide (B99878) (H₂S) in anoxic waters leads to the progressive substitution of oxygen atoms in the molybdate ion to form thiomolybdates (MoVIOₓS₄-ₓ²⁻). researchgate.net This process culminates in the formation of the highly reactive tetrathiomolybdate (B108656) ion (MoVIS₄²⁻). researchgate.net Under strongly reducing conditions, molybdenum can be further reduced to insoluble forms like Mo(IV) as molybdenum dioxide (MoO₂) or molybdenum disulfide (MoS₂). nih.gov The versatile redox chemistry of molybdenum is crucial for its role in biological enzyme systems, where the switching between Mo(VI), Mo(V), and Mo(IV) facilitates electron transfer reactions. nih.gov

Interaction with Other Anions and Cations in Solution

Molybdate ions can interact with other dissolved ions, affecting their speciation and bioavailability.

Interaction with Anions: The most significant interaction with another anion occurs with sulfide. As mentioned, in sulfidic waters, sulfide ions (HS⁻ or H₂S) react with molybdate (MoO₄²⁻) to form a series of thiomolybdates. researchgate.netresearchgate.net This transformation is a stepwise process where oxygen atoms are replaced by sulfur atoms. The resulting thiomolybdate species are much more particle-reactive than the simple molybdate ion, leading to their removal from the water column through adsorption onto organic matter or iron sulfide minerals. researchgate.netresearchgate.net

Reaction Mechanisms in Catalysis

This compound is a precursor for various molybdenum-based catalysts used in critical industrial processes. noahchemicals.com These catalysts are valued for their efficiency and selectivity in oxidation and other reactions. noahchemicals.comdtu.dk

Oxidative Reactions (e.g., Formaldehyde (B43269) Production, Petroleum Refining)

Molybdenum-based catalysts are central to several large-scale oxidative processes.

Formaldehyde Production: The industrial production of formaldehyde from the partial oxidation of methanol (B129727) is predominantly carried out using an iron molybdate catalyst (Fe₂(MoO₄)₃) with an excess of molybdenum trioxide (MoO₃). dtu.dkmdpi.com This excess molybdenum, typically resulting in a Mo/Fe molar ratio of 2-3, is crucial for enhancing the catalyst's selectivity and operational lifetime. dtu.dkresearchgate.net The active component is believed to be a thin, amorphous layer of MoOₓ on the catalyst's surface. researchgate.net The reaction mechanism involves the oxidative dehydrogenation of methanol, where the molybdenum sites facilitate the transfer of oxygen and the removal of hydrogen to form formaldehyde. researchgate.net The excess molybdate phase helps in the reoxidation of the catalyst surface, maintaining its activity. mdpi.com

Petroleum Refining: In the petroleum industry, molybdenum-based catalysts, often combined with cobalt or nickel, are essential for hydrodesulfurization (HDS). noahchemicals.comrefractorymetal.org This process removes sulfur from crude oil fractions to produce cleaner fuels and meet environmental regulations. noahchemicals.com The catalyst, typically in the form of molybdenum disulfide (MoS₂) promoted by cobalt or nickel, works by adsorbing organosulfur compounds and, in the presence of hydrogen, cleaving the carbon-sulfur bonds to release hydrogen sulfide (H₂S). The molybdenum sites are critical for this catalytic activity in the sulfided state. refractorymetal.org

Epoxidation of Alkenes and Maleic Acid

Soluble molybdenum complexes, derived from precursors like this compound, are effective catalysts for the epoxidation of alkenes. mdpi.com Epoxides are valuable chemical intermediates used in the production of polymers and other fine chemicals. core.ac.uklibretexts.org

The catalytic cycle generally involves the reaction of the Mo(VI) catalyst with an oxidant, such as hydrogen peroxide (H₂O₂) or an organic hydroperoxide, to form a molybdenum-peroxo species. mdpi.comcore.ac.uk This peroxo species is a powerful electrophilic oxygen-transfer agent. It then reacts with the nucleophilic double bond of an alkene in a concerted step to form the epoxide (an oxacyclopropane ring), regenerating the Mo(VI) catalyst. core.ac.uklibretexts.org

In the epoxidation of maleic acid using hydrogen peroxide and a this compound catalyst, the reaction is first-order with respect to both the maleic acid and the catalyst, but zero-order with respect to the hydrogen peroxide concentration. core.ac.ukosti.gov This suggests that the formation of the active peroxyacid anion from the molybdate and hydrogen peroxide is a rapid pre-equilibrium step, and the subsequent attack on the alkene's double bond is the rate-determining step. core.ac.uk The tungstate-catalyzed epoxidation of maleic acid is generally faster than the molybdate-catalyzed reaction. core.ac.uk

Corrosion Inhibition Mechanisms

This compound is classified as an anodic corrosion inhibitor. bisleyinternational.comnorthmetal.net Its primary mechanism involves increasing the polarization of the anode within the electrochemical corrosion cell. northmetal.net This process hinders the metallic dissolution reaction. For this compound to be effective, it typically requires the presence of an oxidizing agent, such as dissolved oxygen. bisleyinternational.comampp.org In aerated environments, oxygen acts as the primary passivator, while the molybdate anion (MoO₄²⁻) functions to repair and strengthen the protective film. ampp.org

The inhibitive action is achieved through the formation of a thin, transparent, and protective passive film on the metal surface. bisleyinternational.comnorthmetal.net This film acts as a barrier, separating the metal from the corrosive environment. Surface analysis studies have shown that this passive layer is often a complex of ferric molybdate or an iron oxide/molybdate film. natcoll.com The presence of molybdate incorporated into the hydrous ferric oxide film changes its properties, making it non-protective against aggressive anions like chloride. ampp.org Specifically, the molybdate-containing film can prevent the transport of aggressive anions to the metal surface and also stop metal cations from escaping into the solution. ampp.org In high alkaline environments, such as simulated concrete pore solutions, molybdate ions promote the formation of a Mo-containing film that acts as a barrier to suppress the rapid dissolution of zinc layers on galvanized steel. researchgate.net

The formation of the protective passive film by this compound is preceded by its adsorption onto the metal surface. Research indicates that the adsorption process is of a mixed type, involving both physical (electrostatic) and chemical interactions, with chemical adsorption being predominant. icm.edu.pl The molybdate anions (MoO₄²⁻) are drawn to the metal surface, where they can compete with and displace aggressive ions like chloride (Cl⁻) from the metal-solution interface. mdpi.comresearchgate.net

Once adsorbed, the molybdate ions interact directly with the metal ions being formed at anodic sites. For instance, on a steel surface, dissolving ferrous ions (Fe²⁺) react with the molybdate ions to precipitate insoluble and stable compounds like iron(II) molybdate (FeMoO₄). researchgate.neticm.edu.pl

Fe → Fe²⁺ + 2e⁻ (Anodic dissolution)

Fe²⁺ + MoO₄²⁻ → FeMoO₄ (Precipitation on surface)

This precipitation effectively blocks the anodic sites, stifling further corrosion. northmetal.net The resulting film, composed of species like FeMoO₄ or a more complex ferric-molybdate layer, strengthens the natural metal oxide layer, enhancing its protective properties. natcoll.comicm.edu.pl This adsorbed layer serves as a physical barrier that repels aggressive ions and prevents the outward migration of metal cations. natcoll.comresearchgate.net

The corrosion inhibition efficiency of this compound can be significantly enhanced when used in combination with other inhibitors, a phenomenon known as synergy.

Synergy with Zinc (Zn²⁺): A notable synergistic effect exists between this compound and soluble zinc salts. scispace.comarcjournals.org The presence of Zn²⁺ ions appears to facilitate the transport of more molybdate anions to the metal surface, leading to the formation of a more robust protective film. arcjournals.org This film is thought to be a composite of an iron-molybdate complex and zinc hydroxide (B78521) (Zn(OH)₂). doaj.org However, this synergistic relationship is highly dependent on concentration. Studies on carbon steel in chloride-containing water showed that synergy is achieved when zinc concentrations are 25 ppm or higher. scispace.comdoaj.org At lower concentrations (e.g., below 10 ppm), an antagonistic effect, where the inhibition efficiency decreases, can be observed. scispace.comdoaj.org

| SM Conc. (ppm) | Zn²⁺ Conc. (ppm) | Inhibition Efficiency (%) | Effect |

|---|---|---|---|

| 50 | 0 | 20 | - |

| 0 | 50 | 51 | - |

| 50 | 10 | - | Antagonistic |

| 50 | 25 | >85 | Synergistic |

| 250 | 50 | 96 | Synergistic |

This table is interactive. Click on headers to sort. Data compiled from sources. scispace.comarcjournals.orgdoaj.org

Synergy with Nitrite (B80452) (NaNO₂): this compound and sodium nitrite, both being anodic inhibitors, exhibit a powerful synergistic effect when blended. natcoll.comsu.edu.ly This combination is more effective at passivating metal surfaces and reducing corrosion rates than either inhibitor used alone, especially at lower concentrations. su.edu.lyresearchgate.net Research has shown that a blend with a 1:1 ratio of this compound to sodium nitrite can significantly increase corrosion inhibition efficiency. natcoll.comsu.edu.ly For instance, in one study, while 2 g/L of sodium nitrite and this compound individually achieved efficiencies of 65% and 53% respectively, a 1:1 blend at the same total concentration reached an efficiency of 93%. su.edu.lyresearchgate.net This enhanced performance is due to their combined action in forming a more stable and protective passive film on the steel surface. su.edu.ly

| Inhibitor System | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| Sodium Nitrite (NaNO₂) | 2 g/L | 65 |

| This compound (Na₂MoO₄) | 2 g/L | 53 |

| NaNO₂ + Na₂MoO₄ (1:1 Blend) | 2 g/L Total | 93 |

This table is interactive. Click on headers to sort. Data compiled from sources. su.edu.lyresearchgate.net

Applications of Sodium Molybdate in Advanced Materials Science

Precursor for Molybdenum-Based Materials Synthesis

The application of sodium molybdate (B1676688) as a starting material is fundamental to the development of sophisticated molybdenum-based nanomaterials and thin films. Its chemical reactivity allows for controlled synthesis pathways to produce materials with tailored properties.

Molybdenum trioxide (MoO₃) is a wide-bandgap n-type semiconductor with significant potential in gas sensors, optoelectronic devices, and solar cells. researchgate.net Sodium molybdate is frequently used as a precursor for its synthesis due to the relative simplicity and cost-effectiveness of the methods involved.

One common approach is the hydrothermal method, where this compound dihydrate (Na₂MoO₄·2H₂O) is used as the starting molybdenum source. researchgate.net In a typical synthesis, the precursor is processed under specific temperature and pressure conditions. The resulting material is often an amorphous phase that, upon annealing, crystallizes into the desired orthorhombic α-MoO₃ phase. researchgate.net Research has demonstrated the synthesis of MoO₃ nanoflakes with average particle sizes around 80 nm using this technique. researchgate.net The structural, electrical, and optical properties of the resulting MoO₃ can be further tuned by varying the annealing temperature. researchgate.net These MoO₃ materials are promising for various technological applications, including their use as hole extraction layers in solar cells and as the anode buffer layer in organic light-emitting diodes (OLEDs). cnr.it

| Property | Value/Description | Application Relevance |

| Precursor | This compound Dihydrate (Na₂MoO₄·2H₂O) researchgate.net | Cost-effective and reliable molybdenum source. |

| Synthesis Method | Hydrothermal followed by annealing researchgate.net | Allows for the formation of nanostructured materials like nanoflakes. |

| Crystal Phase | Orthorhombic (α-MoO₃) researchgate.netresearchgate.net | The stable and technologically important phase of molybdenum trioxide. |

| Semiconductor Type | n-type researchgate.net | Crucial for applications in electronic and optoelectronic devices. |

| Band Gap | ~3.5 eV researchgate.net | Wide band gap suitable for optoelectronics and as a transparent layer. |

This interactive table summarizes the key aspects of synthesizing Molybdenum Trioxide (MoO₃) from a this compound precursor.

The creation of thin films of semiconductor materials is essential for modern electronics. korvustech.com Molybdenum-based materials, particularly molybdenum disulfide (MoS₂), are valued for their unique electronic and mechanical properties, making them suitable for next-generation devices like thin-film transistors (TFTs) and photodetectors. acs.orgsvc.org

This compound plays a key role as a precursor in scalable processes for fabricating these films. For instance, polymer-assisted deposition (PAD) is a technique used to create uniform MoS₂ thin films with precise thickness control. acs.org While not always directly starting with this compound, the synthesis of the molybdenum precursor used in the PAD solution can be derived from it. Another approach involves the direct synthesis of MoS₂ on substrates like soda-lime glass using chemical vapor deposition (CVD), where sodium from the glass itself can act as a catalyst to facilitate uniform, large-area film growth. d-nb.info The resulting films demonstrate n-type semiconductor behavior, a critical property for fabricating field-effect transistors (FETs). chalcogen.ro Research into MoS₂-based FETs has shown on/off ratios of approximately 10³ and field-effect mobility suitable for electronic device applications. chalcogen.ro

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide (TMDC), has garnered immense interest for its applications in nanoelectronics, catalysis, and bio-imaging. nih.govnih.gov this compound is a widely used molybdenum source for the bottom-up synthesis of MoS₂ nanostructures, such as nanosheets and quantum dots (QDs), primarily through hydrothermal methods. nih.govmdpi.com

In these syntheses, this compound (Na₂MoO₄·2H₂O) is reacted with a sulfur source in an aqueous solution within a sealed autoclave at elevated temperatures. nih.govrsc.org Various sulfur-containing compounds can be used, including L-cysteine, glutathione (B108866), and thioacetamide (B46855). nih.govmdpi.comrsc.org By controlling the reaction parameters—such as temperature, time, and the precursors' molar ratio—researchers can produce MoS₂ QDs with specific sizes and properties. For example, one method using this compound and cysteine as precursors yielded spherical MoS₂ QDs with an average size of 3.5 nm and a photoluminescence quantum yield of 6.5%. rsc.org Another synthesis with glutathione as the sulfur source also successfully produced MoS₂ QDs. mdpi.com These nanomaterials are highly valued for their strong fluorescence and large surface-to-volume ratio, which makes them excellent candidates for use as fluorescent probes and in sensing applications. nih.govrsc.org

| Parameter | Synthesis Example 1 | Synthesis Example 2 |

| Mo Precursor | This compound Dihydrate nih.gov | This compound rsc.org |

| S Precursor | Thioacetamide nih.gov | L-cysteine rsc.org |

| Method | Hydrothermal nih.gov | Hydrothermal rsc.org |

| Temperature | 200°C nih.gov | Not specified |

| Time | 24 hours nih.gov | Not specified |

| Resulting Material | MoS₂ Nanocrystals (2-10 nm) nih.gov | MoS₂ Quantum Dots (~3.5 nm) rsc.org |

| Quantum Yield | Not specified | 6.5% rsc.org |

This interactive table compares two different hydrothermal synthesis routes for producing MoS₂ nanomaterials using this compound.

Role in Catalysis Beyond Simple Reactions

This compound is not only a precursor for materials but also for highly active catalysts used in complex chemical transformations. noahchemicals.com Molybdenum-based catalysts are pivotal in producing fine chemicals and pharmaceuticals and offer unique active sites for specific reactions. noahchemicals.comriverlandtrading.com

The versatility of this compound extends to its role as a precursor for sophisticated catalysts essential in the pharmaceutical and fine chemical industries. noahchemicals.com These catalysts are prized for enabling efficient and selective manufacturing processes. noahchemicals.com For example, molybdenum-based catalysts derived from this compound are employed in the synthesis of various drugs and therapeutic agents, where they facilitate chemical reactions to produce compounds with high purity. noahchemicals.comlcrl.net Beyond synthesis, this compound can also be used to enhance the stability of active pharmaceutical ingredients. noahchemicals.com The ability to tailor these catalysts for specific, complex reactions opens new avenues for sustainable and efficient production in these high-value sectors. noahchemicals.com

The effectiveness of a catalyst is determined by its active sites. In molybdenum-based catalysts, these sites can be precisely engineered starting from precursors like this compound. For catalysts based on molybdenum oxide, bifunctional (metal-acid) active sites can be created. scirp.orgresearchgate.net This is achieved by depositing MoO₃ onto a support like titanium dioxide (TiO₂) and then partially reducing it to molybdenum dioxide (MoO₂). scirp.orgresearchgate.net The MoO₂ phase exhibits metallic properties, while the bonding of hydrogen atoms to surface oxygen creates Brønsted acid sites (Mo-OH). scirp.orgresearchgate.net

Interestingly, the acidic function of these sites can be neutralized or "quenched" by the controlled addition of sodium. scirp.orgresearchgate.net This process replaces the hydrogen in the Mo-OH groups with sodium atoms (Mo-ONa), leaving only the metallic function of the MoO₂ active. scirp.org This ability to selectively control the functionality of the active sites is crucial for directing catalytic reactions, such as hydrocarbon isomerization. scirp.orgresearchgate.net

For molybdenum disulfide (MoS₂) catalysts, the active sites are primarily located at the edges of its layered structure. researchgate.net In addition to the well-known edge sites, sulfur vacancies within the basal plane and grain boundaries also serve as catalytically active centers, particularly for reactions like the hydrogen evolution reaction (HER). researchgate.net The density of these vacancies can be optimized to enhance catalytic performance. researchgate.net

This compound in Cobalt Phosphide (B1233454) Hybrid Counter Electrodes for Solar Cells

The development of efficient and cost-effective dye-sensitized solar cells (DSSCs) is a significant area of research in renewable energy, with a key challenge being the replacement of expensive platinum (Pt) counter electrodes (CEs). acs.org Recent advancements have demonstrated the utility of this compound in synthesizing novel counter electrode materials. acs.orgacs.org

Researchers have devised a strategy that uses this compound to assist in the growth of a transition-metal phosphide composite, specifically cobalt phosphide and cobalt molybdenum phosphorus (CoP/CoMoP₂), on a carbon paper substrate. acs.org This process involves a hydrothermal reaction followed by low-temperature phosphating methods. acs.org The resulting CoP/CoMoP₂ composite, which features a spherical polyhedral structure, has shown superior electrochemical and photoelectrochemical properties when compared to both pure cobalt phosphide (CoP) and conventional platinum CEs. acs.org

The addition of this compound is crucial to the enhanced performance of the resulting hybrid counter electrode. acs.org Its presence facilitates the formation of the CoP/CoMoP₂ composite, which exhibits improved metallicity and electrocatalytic activity. acs.org This leads to a decrease in the adsorption energy of the DSSC system. acs.org The incorporation of molybdenum atoms from the this compound precursor is credited with enhancing the stability of iodine (I₂) adsorption on the counter electrode's surface, which in turn improves the incident photon-to-electron conversion efficiency (IPCE). acs.org

Under optimal conditions, DSSCs assembled with the this compound-assisted cobalt phosphide hybrid counter electrode (referred to as CMP-3) achieved a power conversion efficiency (PCE) of 8.69%. acs.orgacs.org This performance significantly surpasses that of DSSCs using a pure CoP CE (6.19%) and even exceeds the efficiency of those with a standard Pt CE (7.74%). acs.org The enhancement is reflected in key photovoltaic parameters, including the open-circuit voltage (Voc), fill factor (FF), and short-circuit current (Jsc), all of which are improved by the addition of this compound. acs.org

| Counter Electrode (CE) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|

| CoP/CoMoP₂ (CMP-3) | 8.69 | 0.771 | 17.07 | 0.66 |

| Pt (Platinum) | 7.74 | - | - | - |

| CoP (Cobalt Phosphide) | 6.19 | - | - | - |

Integration in Glass and Ceramics Production

This compound is a valuable component in the glass and ceramics industry, where it is used to modify and enhance material properties. noahchemicals.com It primarily functions as a fluxing agent, which lowers the melting temperature of the glass or ceramic batch. noahchemicals.com This reduction in melting temperature makes the manufacturing process more energy-efficient. noahchemicals.com

Beyond its role as a flux, this compound imparts several desirable characteristics to the final products. It increases the chemical resistance, thermal stability, and mechanical strength of glass and ceramics. noahchemicals.com These improved properties are essential for applications in harsh environments, such as industrial and laboratory equipment. noahchemicals.com In the field of ceramics, it is used to produce components that demand high thermal stability and resistance to chemical attack, including refractories and advanced ceramics for electronic applications. noahchemicals.com

In glass manufacturing, this compound is utilized to create specialized glasses with distinct optical properties. noahchemicals.com A notable example is its use in producing ultraviolet (UV) filtering glasses, which are crucial for applications like protective eyewear and architectural glass. noahchemicals.com Furthermore, its versatility extends to decorative ceramics and specialty glass products, where it can improve the vibrancy and durability of glazes and enamels, making them more resistant to fading and wear. noahchemicals.com

Research into borosilicate glasses, particularly those used for immobilizing nuclear waste, highlights the complex role of molybdenum. nih.govbohrium.com While borosilicate glass is a preferred matrix for its durability, its capacity for incorporating molybdenum is limited, typically to less than 1.5 mol%. nih.gov Exceeding this limit can lead to the precipitation of crystalline molybdates, such as this compound, from the glass matrix. nih.gov Studies have shown that the glass composition, including the content of alumina (B75360) (Al₂O₃) and the ratio of sodium oxide (Na₂O) to calcium oxide (CaO), significantly influences this crystallization behavior. bohrium.com For instance, increasing the alumina content can effectively suppress the precipitation of molybdate crystals. bohrium.com

Advanced Applications in Renewable Energy Technologies

This compound serves as a precursor and a catalyst in the production of biofuels, contributing to the development of sustainable energy sources. noahchemicals.com Molybdenum-based catalysts are instrumental in enhancing the conversion of biomass into energy-dense fuels. noahchemicals.com Specifically, this compound has been investigated as an efficient heterogeneous catalyst for the transesterification of various oils to produce biodiesel. researchgate.netresearchgate.net

The transesterification reaction, or methanolysis, involves reacting a lipid source (like vegetable oil) with an alcohol (typically methanol) in the presence of a catalyst to form fatty acid methyl esters (FAME), the primary component of biodiesel. researchgate.netresearchgate.net this compound's effectiveness as a catalyst is attributed to the high Lewis acidity of Molybdenum(VI) complexes, which bind to the hydroxyl bonds in the alcohol, forming a transient species with high nucleophilic character. researchgate.netresearchgate.net This catalytic activity facilitates the reaction under relatively mild conditions, such as low temperatures and normal atmospheric pressure. researchgate.net

One study focused on using a modified this compound catalyst for producing biodiesel from Camelina sativa seed oil. researchgate.net The research identified optimal conditions for the transesterification reaction to achieve a high yield. researchgate.net The catalyst demonstrated good recyclability, maintaining its activity for up to five cycles. researchgate.net

| Parameter | Optimal Value |

|---|---|

| Methanol (B129727) to Oil Molar Ratio | 17:1 |

| Catalyst Amount | 6% |

| Reaction Temperature | 60 °C |

| Reaction Time | 2.5 hours |

| Optimum Yield | >95% |

Other research has explored the use of anhydrous this compound for the methanolysis of soybean oil, also reporting high yields of methyl esters (over 95%). researchgate.net Additionally, ammonium (B1175870) molybdate, which can be synthesized from this compound, has been used as a homogeneous catalyst for the production of bio-naphtha and biodiesel from palm oil. bcrec.idsemanticscholar.org The resulting biodiesel from this process showed favorable properties, including a high Cetane index of 66.3 and negligible amounts of sulfur, ash, and nitrogen. bcrec.idsemanticscholar.org

The role of this compound in renewable energy extends to its application in hydrogen production and fuel cell technologies. noahchemicals.com It contributes by improving the efficiency and durability of catalysts used in these systems. noahchemicals.com Molybdate-based materials are being actively investigated as cost-effective and efficient catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. researchgate.netaip.org

Transition metal molybdates are considered promising pre-catalysts for the oxygen evolution reaction (OER), which is the other half of water splitting. aip.org For instance, cobalt-nickel molybdate (CoNiMoO₄) nanowires have been studied to understand how they transform during the OER into highly active hydroxyl oxides, which significantly accelerate the reaction. aip.org This research provides fundamental insights for designing more efficient OER catalysts. aip.org

In the context of the HER, studies have examined the catalytic effects of molybdate films deposited on platinum electrodes. researchgate.net These films, formed from this compound (Na₂MoO₄) solutions, have shown the potential to enhance the efficiency of hydrogen evolution. researchgate.net Research has also explored copper molybdate as a catalyst for generating hydrogen from the methanolysis of sodium borohydride, demonstrating impressive hydrogen production rates. whiterose.ac.uk The development of such catalysts is crucial for making hydrogen a more economically viable clean energy source, as they offer an alternative to expensive precious metal catalysts like platinum. aip.org

Biological and Biochemical Roles of Molybdenum As Molybdate

Molybdenum as an Essential Micronutrient in Organisms

The essentiality of molybdenum has been recognized across all domains of life, from simple microorganisms to complex animals. Its discovery as a vital nutrient dates back to the 1930s, with initial findings highlighting its necessity for the growth of Azotobacter bacteria and the fungus Aspergillus niger. biocyclopedia.com Subsequent research firmly established its role as an indispensable micronutrient for higher plants and animals. biocyclopedia.com

Microorganisms: In the microbial world, molybdenum is a key component of over 50 identified enzymes, most of which are found in bacteria. wikipedia.org A cornerstone of its importance in bacteria is its presence in nitrogenase, the enzyme responsible for biological nitrogen fixation, a process that converts atmospheric nitrogen into ammonia (B1221849). wikipedia.orgnih.gov This function is vital for the global nitrogen cycle. Additionally, bacterial molybdoenzymes are involved in various respiratory pathways, such as the reduction of nitrate (B79036) and dimethyl sulfoxide. researchgate.netfrontiersin.org

Fungi: The essentiality of molybdenum for fungi was demonstrated in early studies with Aspergillus niger. biocyclopedia.com Molybdoenzymes in fungi are involved in critical metabolic processes, including the assimilation of nitrate.

Plants: Molybdenum is an essential micronutrient for higher plants, required in very small amounts for normal growth and development. nih.govagriallis.com It is a constituent of several key plant enzymes, including nitrate reductase, which is crucial for the assimilation of nitrate, the primary source of nitrogen for many plants. nih.govnih.gov Molybdenum deficiency in plants can lead to symptoms resembling nitrogen starvation and can significantly impact crop yield and health. nih.gov The metal is also involved in the synthesis of the plant hormone abscisic acid. nih.gov

Animals: In animals, including humans, molybdenum is an essential trace element required for the function of several vital enzymes. oregonstate.eduimoa.info The human body contains about 0.07 mg of molybdenum per kilogram of body weight, with the highest concentrations found in the liver and kidneys. wikipedia.org Four key molybdoenzymes have been identified in mammals: sulfite (B76179) oxidase, xanthine (B1682287) oxidoreductase, aldehyde oxidase, and mitochondrial amidoxime reductase. wikipedia.org These enzymes play critical roles in the metabolism of sulfur-containing amino acids, purines, and various xenobiotics. oregonstate.edunih.gov

Table 1: Overview of Molybdenum's Role Across Different Organisms

| Organism Group | Key Molybdenum-Dependent Enzymes | Primary Functions |

|---|---|---|

| Microorganisms | Nitrogenase, Nitrate Reductase, DMSO Reductase | Nitrogen fixation, Nitrate respiration, Anaerobic respiration |

| Fungi | Nitrate Reductase | Nitrate assimilation |

| Plants | Nitrate Reductase, Xanthine Dehydrogenase, Aldehyde Oxidase, Sulfite Oxidase | Nitrogen assimilation, Purine catabolism, Phytohormone synthesis, Sulfite detoxification |

| Animals | Sulfite Oxidase, Xanthine Oxidoreductase, Aldehyde Oxidase, mARC | Metabolism of sulfur amino acids, Purine catabolism, Detoxification |

With the exception of bacterial nitrogenase, molybdenum exerts its biological function through a pterin-based cofactor known as the Molybdenum Cofactor (Moco). frontiersin.orgnih.gov This cofactor is highly conserved across evolution and is synthesized by a complex, multi-step pathway. frontiersin.orgnih.gov

Biosynthesis: The biosynthesis of Moco is a sophisticated process that involves several enzymes encoded by conserved genes. nih.govrsc.org In eukaryotes, the process can be divided into three main steps:

The formation of cyclic pyranopterin monophosphate (cPMP) from 5'-GTP. rsc.org

The insertion of two sulfur atoms into cPMP to form molybdopterin (MPT). rsc.org

The insertion of the molybdenum atom into MPT to form the active Moco. rsc.org

This pathway requires the coordinated action of multiple proteins and the utilization of iron and ATP. nih.gov In humans, the genes involved in this process are designated as MOCS1, MOCS2, MOCS3, and GPHN. oregonstate.edu

Function: Moco's primary function is to bind and position the molybdenum atom at the active site of molybdoenzymes, enabling it to participate in catalysis. researchgate.net The molybdenum atom in the cofactor cycles between the +4 and +6 oxidation states, facilitating the transfer of an oxygen atom to or from a substrate. nih.govmdpi.com This unique chemistry is central to the function of all molybdoenzymes (excluding nitrogenase). The cofactor itself is a tricyclic pyranopterin molecule that coordinates the molybdenum atom through a dithiolene group. rsc.orgnih.gov

Table 2: Key Stages in Eukaryotic Molybdenum Cofactor (Moco) Biosynthesis

| Stage | Starting Molecule | Key Process | Product |

|---|---|---|---|

| 1 | 5'-GTP | Cyclization and formation of a pyranopterin ring | Cyclic Pyranopterin Monophosphate (cPMP) |

| 2 | cPMP | Insertion of two sulfur atoms | Molybdopterin (MPT) |

| 3 | MPT and Molybdate (B1676688) | Insertion of the molybdenum atom | Molybdenum Cofactor (Moco) |

Impact on Plant Growth and Development

Molybdenum, taken up by plants as the molybdate ion (MoO₄²⁻), is an essential micronutrient required in very small quantities for normal plant development. direct2farmer.comcropaia.com Its importance is disproportionate to its low concentration in plant tissues, as it is a critical component of several key enzymes involved in fundamental metabolic processes. nih.govresearchgate.net

Nitrogen Fixation in Leguminous Crops

Molybdenum plays an indispensable role in the process of symbiotic nitrogen fixation, which is particularly crucial for leguminous crops like soybeans, alfalfa, and peas. cropaia.comintelseed.cano-tillfarmer.com This process is carried out by rhizobia bacteria residing in the root nodules of these plants. tandfonline.comnih.gov The key enzyme in this process, nitrogenase, which converts atmospheric nitrogen (N₂) into ammonia (NH₃), is a molybdenum-dependent enzyme. nih.govmdpi.com

Specifically, molybdenum is a structural component of the iron-molybdenum cofactor (FeMoco) at the active site of the nitrogenase enzyme. mdpi.com An adequate supply of molybdenum is therefore essential for nitrogenase activity. nih.gov Molybdenum deficiency directly impairs the ability of the symbiotic bacteria to fix atmospheric nitrogen, leading to symptoms in the plant that resemble nitrogen deficiency, such as pale green or yellow leaves. intelseed.cano-tillfarmer.com Studies have shown that the application of molybdenum, often as sodium molybdate, can significantly improve nodulation (the number and weight of root nodules) and enhance nitrogenase activity, thereby increasing nitrogen uptake and assimilation in legumes. tandfonline.comuaiasi.ro Leguminous plants have a higher molybdenum requirement compared to non-legumes due to its central role in this process. mdpi.com

Phytohormone Biosynthesis

Molybdenum is also required for the synthesis of certain plant hormones (phytohormones). researchgate.net Its role is linked to the function of molybdoenzymes, particularly aldehyde oxidase (AO). nih.govresearchgate.net Aldehyde oxidase, which contains a molybdenum cofactor, is a key enzyme in the final step of the biosynthesis of the phytohormone abscisic acid (ABA). researchgate.netnih.gov ABA is a crucial hormone involved in regulating various aspects of plant growth and development, including seed dormancy, germination, and responses to environmental stress, particularly drought. cropaia.com

Furthermore, molybdenum-dependent enzymes are involved in the synthesis of indole-3-butyric acid, another plant hormone. nih.govresearchgate.netnih.gov Consequently, a deficiency in molybdenum can lead to reduced activity of these enzymes, impacting the production of these essential phytohormones and affecting the plant's ability to regulate growth and respond to stress. researchgate.netnih.gov

Impact on Crop Yield and Quality

Given its fundamental roles in nitrogen metabolism and phytohormone synthesis, an adequate supply of molybdenum is critical for optimizing crop yield and quality. nih.govimoa.info Molybdenum deficiency is often misdiagnosed as nitrogen deficiency, but correcting it can lead to significant improvements in productivity. intelseed.canih.gov

The application of this compound has been shown to produce substantial yield increases in a variety of crops. For instance, in legumes, improved nitrogen fixation directly translates to higher biomass and seed production. tandfonline.com Research has demonstrated that molybdenum application can increase the yield of crops such as hairy vetch and rapeseed. tandfonline.comimoa.info In one study, applying a molybdate-based foliar spray to rapeseed plants increased the yield from 1.76 to 1.89 tonnes per hectare. imoa.info Another study on mandarin trees showed that a foliar spray containing this compound increased fruit yield by 37%. imoa.info By ensuring the efficient use of nitrogen, molybdenum fertilization also makes the application of nitrogen fertilizers more effective and cost-efficient. imoa.info

Table 2: Effect of Molybdate Application on Crop Yield

| Crop | Form of Molybdate | Application Method | Yield Increase | Reference |

| Mandarin | This compound | Foliar Spray | 37% | imoa.info |

| Rapeseed | Molybdate-based spray | Foliar Spray | 7.4% (1.76 to 1.89 t/ha) | imoa.info |

| Hairy Vetch | Molybdenum (soil applied) | Soil Application | Optimized at 0.63 mg/kg soil | tandfonline.com |

| Soybean | This compound | Foliar Spray | Increased root and shoot dry weight | uaiasi.ro |

Interaction with Other Trace Elements and Metabolic Pathways

Molybdate-Induced Metabolic Disorders and Metabolite Changes

While essential, excessive exposure to molybdate can disrupt metabolic homeostasis and lead to metabolic disorders. nih.govnih.gov Studies in animal models have shown that high-dose molybdate exposure can trigger significant changes in endogenous metabolism, particularly affecting amino acid and lipid metabolism. nih.govresearchgate.net

In a study where mice were exposed to this compound, researchers observed dose-related changes in several serum metabolites. researchgate.net The integration of metabolome and elementome data revealed that molybdate exposure could disrupt these metabolic pathways. nih.gov

Table 3: Serum Metabolites Altered by Molybdate Exposure in Mice

| Metabolite | Change | Metabolic Pathway | Reference |

| 5-aminolevulinic acid | Significant change | Porphyrin metabolism | researchgate.net |

| Glycolic acid | Significant change | Glyoxylate and dicarboxylate metabolism | researchgate.net |

| L-acetylcarnitine | Significant change | Fatty acid metabolism | researchgate.net |

| 2,3-dihydroxypropyl octanoate | Increased | Lipid metabolism | nih.govresearchgate.net |

| Pyrrole-2-carboxylic acid | Decreased | Amino acid metabolism | nih.gov |

| Biotin | Increased | Vitamin metabolism | nih.gov |

Furthermore, molybdate exposure has been shown to interact with other trace elements. The same study found that molybdate exposure led to a significant increase in the urinary levels of cadmium. nih.govresearchgate.net A positive correlation between molybdenum and cadmium was also observed in a human population database, suggesting that some of the metabolic disruptions caused by molybdate might be partially mediated by its effect on the levels of other elements like cadmium. nih.govnih.gov The metabolism of molybdenum is also known to be affected by copper and sulfur intake, particularly in ruminant animals where high molybdenum can induce a copper deficiency. usda.gov

Influence on Absorption and Excretion of Other Elements (e.g., Cadmium)

Molybdate, the bioavailable form of molybdenum, has been shown to influence the metabolic pathways, including the absorption and excretion, of other elements within biological systems. Research indicates a notable interaction between molybdenum and the toxic heavy metal cadmium.